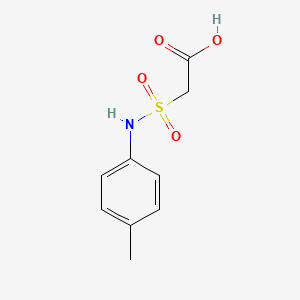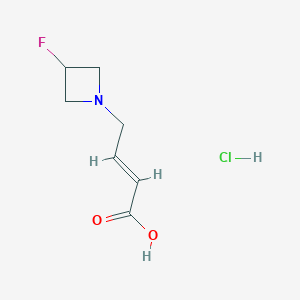
(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride is a synthetic organic compound characterized by the presence of a fluoro-substituted azetidine ring and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Butenoic Acid Moiety: This can be synthesized through various methods, including the Wittig reaction or Heck coupling.
Combination of the Two Moieties: The final step involves coupling the fluoroazetidine and butenoic acid moieties under suitable conditions, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may contribute to the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-4-(3-chloroazetidin-1-yl)but-2-enoic acid hydrochloride
- (2E)-4-(3-bromoazetidin-1-yl)but-2-enoic acid hydrochloride
- (2E)-4-(3-iodoazetidin-1-yl)but-2-enoic acid hydrochloride
Uniqueness
(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11ClFNO2 |
|---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
(E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H10FNO2.ClH/c8-6-4-9(5-6)3-1-2-7(10)11;/h1-2,6H,3-5H2,(H,10,11);1H/b2-1+; |
InChI Key |
VQCSDKDCFHXENX-TYYBGVCCSA-N |
Isomeric SMILES |
C1C(CN1C/C=C/C(=O)O)F.Cl |
Canonical SMILES |
C1C(CN1CC=CC(=O)O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


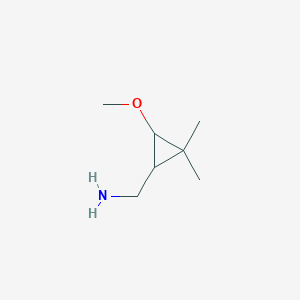

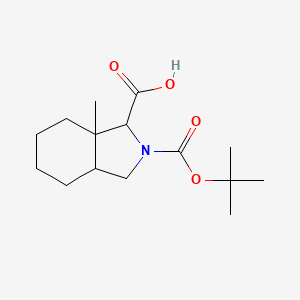
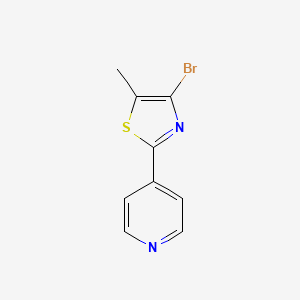

![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B11762519.png)
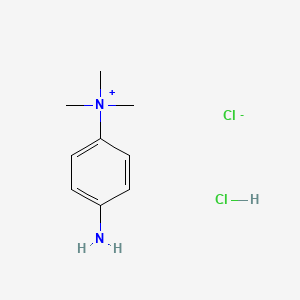


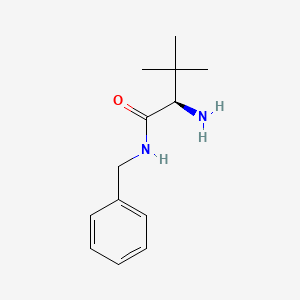
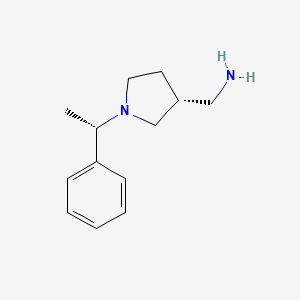
![Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate](/img/structure/B11762551.png)
